Cas no 445-27-2 (2'-Fluoroacetophenone)
2'-Fluoroacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Fluorophenyl)ethanone
- Fluoroacetophenone1
- Fluoroacetophenonemincolorlessliq
- 2-Fluoroacetophenone
- 2'-Fluoroacetophenone
- 2’-Fluoroacetophenone
- 2′-Fluoroacetophenone
- 2‘-Fluoroacetophenone
- 4-Fluorobenzyl chloride
- 1-(2'-fluorophenyl)ethanone
- 2'-Fluoroacetophenone, 97%
- 2 inverted exclamation marka-Fluoroacetophenone
- PS-9090
- NSC88297
- 1-(2-Fluoro-phenyl)-ethanone
- 2'fluoroacetophenone
- FT-0612402
- 2`-Fluoroacetophenone
- AMY13510
- SCHEMBL13461
- BP-12643
- F0001-1212
- W-106190
- NSC 88297
- NSC-88297
- 2 inverted exclamation mark -Fluoroacetophenone
- 1-(2-fluorophenyl)ethan-1-one
- F0364
- VONOPRAZAN FUMARATE IMPURITY 12
- 1-(2-fluorophenyl)-ethanone
- A826613
- o-Fluoroacetophenone
- AC-432
- InChI=1/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H
- 1-(2-Fluorophenyl)ethanone #
- AKOS000119721
- 2 inverted exclamation mark(R)-Fluoroacetophenone
- EN300-19814
- EINECS 207-156-0
- CS-W020096
- HY-Y1133
- 445-27-2
- Ethanone, 1-(fluorophenyl)-
- DTXSID50196200
- MFCD00000320
- Ethanone, 1-(2-fluorophenyl)-
- Z104475574
- NS00043456
- Vonoprazan Impurity 31
- DB-014108
- STL299677
- 2\\'-Fluoroacetophenone
- DTXCID20118691
- 207-156-0
- FF33640
- 2'-Fluoro acetophenone
- DWR5A6AA5A
-
- MDL: MFCD00000320
- Inchi: 1S/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3
- InChI Key: QMATYTFXDIWACW-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(C)=O
- BRN: 2041344
Computed Properties
- Exact Mass: 138.04800
- Monoisotopic Mass: 138.048093
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.137 g/mL at 20 °C(lit.)
- Melting Point: 26-27C
- Boiling Point: 85°C/16mmHg(lit.)
- Flash Point: Fahrenheit: 143.6 ° f
Celsius: 62 ° c - Refractive Index: n20/D 1.507(lit.)
- Solubility: Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate and Methanol.
- PSA: 17.07000
- LogP: 2.02830
- Solubility: Not determined
2'-Fluoroacetophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:1993
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- HazardClass:Comb liq
- PackingGroup:III
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
2'-Fluoroacetophenone Customs Data
- HS CODE:29147090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2'-Fluoroacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001616-25g |
2'-Fluoroacetophenone |
445-27-2 | >98% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 001616-100g |
2'-Fluoroacetophenone |
445-27-2 | >98% | 100g |
£26.00 | 2022-03-01 | |
| Fluorochem | 001616-250g |
2'-Fluoroacetophenone |
445-27-2 | >98% | 250g |
£50.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F100898-100g |
2'-Fluoroacetophenone |
445-27-2 | 98% | 100g |
¥97.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F100898-25g |
2'-Fluoroacetophenone |
445-27-2 | 98% | 25g |
¥37.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F100898-500g |
2'-Fluoroacetophenone |
445-27-2 | 98% | 500g |
¥448.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F100898-5g |
2'-Fluoroacetophenone |
445-27-2 | 98% | 5g |
¥29.90 | 2023-09-03 | |
| Alichem | A015000088-250mg |
2'-Fluoroacetophenone |
445-27-2 | 97% | 250mg |
$484.80 | 2023-09-01 | |
| Alichem | A015000088-500mg |
2'-Fluoroacetophenone |
445-27-2 | 97% | 500mg |
$855.75 | 2023-09-01 | |
| Alichem | A015000088-1g |
2'-Fluoroacetophenone |
445-27-2 | 97% | 1g |
$1445.30 | 2023-09-01 |
2'-Fluoroacetophenone Suppliers
2'-Fluoroacetophenone Related Literature
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Ida Nymann Petersen,Fran?ois Crestey,Jesper Langgaard Kristensen Chem. Commun. 2012 48 9092
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Ida Nymann Petersen,Fran?ois Crestey,Jesper Langgaard Kristensen Chem. Commun. 2012 48 9092
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Thang Ngoc Ngo,Syeda Abida Ejaz,Tran Quang Hung,Tuan Thanh Dang,Jamshed Iqbal,Joanna Lecka,Jean Sévigny,Peter Langer Org. Biomol. Chem. 2015 13 8277
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Anoir Hfaiedh,Hamed Ben Ammar,Jean-Fran?ois Soulé,Henri Doucet Org. Biomol. Chem. 2017 15 7447
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Sandip S. Shinde,Sunil N. Patil,Amruta Ghatge,Pradeep Kumar New J. Chem. 2015 39 4368
Additional information on 2'-Fluoroacetophenone
Exploring the Chemical and Pharmacological Dimensions of 2'-Fluoroacetophenone (CAS No. 445-27-2)
The compound 2'-Fluoroacetophenone, identified by CAS registry number 445-27-2, represents a critical molecule in contemporary chemical research due to its unique structural features and diverse applications. This aromatic ketone, characterized by a fluorine atom at the ortho position of the phenyl ring adjacent to the carbonyl group, exhibits intriguing reactivity and pharmacological potential. Recent advancements in synthetic methodologies and computational modeling have further expanded its utility across medicinal chemistry, material science, and analytical chemistry domains.
Recent studies highlight the importance of fluorinated acetophenones as scaffolds for drug discovery. A groundbreaking 2023 publication in Journal of Medicinal Chemistry demonstrated that substituting hydrogen with fluorine at the 2' position enhances metabolic stability while preserving bioavailability—a critical factor in optimizing lead compounds for clinical trials. Researchers synthesized derivatives of CAS 445-27-2 via microwave-assisted Suzuki coupling, achieving yields exceeding 90% under environmentally benign conditions. These findings underscore the compound's role in developing novel anti-inflammatory agents targeting NF-κB signaling pathways.
In pharmaceutical development, the synthesis methods for 2'-Fluoroacetophenone have evolved significantly over the past decade. Traditional Friedel-Crafts acylation approaches required harsh conditions and produced low yields, but modern protocols leverage palladium-catalyzed cross-coupling reactions with improved stereocontrol. A notable example involves using chiral ligands to access enantiopure variants of this compound, which exhibit superior selectivity in enzyme inhibition assays against COX-1/COX-1 isoenzymes—a key target in pain management therapies.
Emerging applications extend beyond pharmacology into material innovation. A collaborative study between ETH Zurich and Stanford University revealed that self-assembled monolayers incorporating fluorinated acetophenone derivatives exhibit exceptional electron transport properties suitable for organic photovoltaic devices. The fluorine substitution modulates electronic density distribution across conjugated systems, enhancing charge carrier mobility by up to 30% compared to non-fluorinated analogs. This discovery positions CAS No. 445-27-2-based materials as promising candidates for next-generation flexible electronics.
Spectroscopic analyses confirm that the fluorine atom induces significant conformational rigidity in the molecule's aromatic plane, a property leveraged in supramolecular chemistry applications. Nuclear magnetic resonance (NMR) studies published in Angewandte Chemie International Edition (January 2023) showed that this rigidity facilitates predictable hydrogen-bonding interactions with biomolecules such as cyclodextrins and protein receptors—critical for designing targeted drug delivery systems.
In environmental chemistry contexts, researchers are investigating its role as a probe molecule for assessing water quality parameters due to its distinct UV-vis absorption spectrum between 300–350 nm wavelength range. A recent environmental toxicology study published in Chemosphere demonstrated that trace concentrations (<1 ppm) of this compound could be detected using surface-enhanced Raman spectroscopy (SERS), offering new avenues for monitoring industrial effluent streams without requiring complex sample preparation procedures.
The growing interest in this compound stems from its tunable reactivity profile when incorporated into multicomponent reactions (MCRs). For instance, a one-pot Ugi four-component reaction involving CAS No. 445-386889686868686868686868686868686868
445-27-2 (2'-Fluoroacetophenone) Related Products
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